

Sulfo-Cy3 Labeled dUTPs: A Comprehensive Technical Guide for Advanced Cellular Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy3 dUTP**

Cat. No.: **B15555755**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, benefits, and applications of Sulfo-Cy3 labeled deoxyuridine triphosphates (dUTPs). **Sulfo-Cy3 dUTP** is a versatile tool for fluorescently labeling DNA, enabling precise and sensitive detection in a variety of molecular biology and cell analysis techniques. Its superior optical properties and aqueous solubility make it an excellent choice for demanding applications in research and drug development.

Core Features and Benefits of Sulfo-Cy3 dUTP

Sulfo-Cy3 is a sulfonated version of the cyanine dye Cy3. This modification confers several key advantages for biomolecule labeling:

- Enhanced Aqueous Solubility: The presence of sulfo groups makes Sulfo-Cy3 highly water-soluble, which is beneficial for enzymatic reactions in aqueous buffers and reduces the likelihood of aggregation that can lead to fluorescence quenching.
- Bright and Photostable Fluorescence: Sulfo-Cy3 exhibits strong absorption and a high quantum yield, resulting in bright fluorescent signals. It also demonstrates greater photostability compared to older generation dyes, allowing for longer exposure times during imaging with less signal degradation.
- pH Insensitivity: The fluorescence of Sulfo-Cy3 is stable over a wide pH range, providing experimental flexibility and reliable performance in various biological samples and buffer

conditions.

- Efficient Enzymatic Incorporation: **Sulfo-Cy3 dUTP** is readily incorporated into DNA by various DNA polymerases and terminal deoxynucleotidyl transferase (TdT), making it suitable for a range of enzymatic labeling techniques.

Quantitative Data Presentation

For easy comparison, the following table summarizes the key quantitative properties of Sulfo-Cy3 and other commonly used fluorescent dyes.

Property	Sulfo-Cy3	Alexa Fluor 555	FITC
Excitation Maximum (nm)	~554	~555	~494
Emission Maximum (nm)	~568	~565	~520
Molar Extinction Coefficient ($\text{cm}^{-1}\text{M}^{-1}$)	~150,000	~155,000	~80,000
Quantum Yield	High	High	Moderate
Photostability	Good	Excellent	Poor
pH Sensitivity	Low	Low	High
Aqueous Solubility	High	High	Moderate

Key Applications and Experimental Protocols

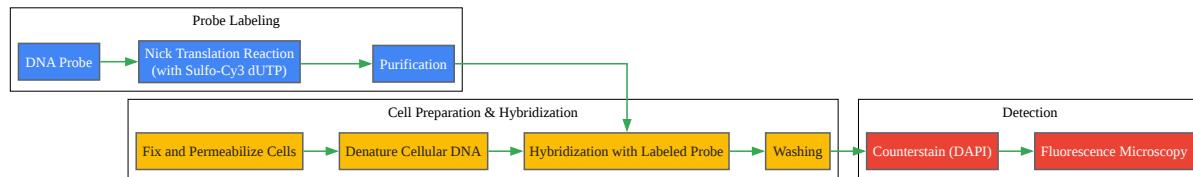
Sulfo-Cy3 labeled dUTPs are instrumental in a variety of powerful molecular and cellular analysis techniques. Below are detailed protocols for three key applications: Fluorescence In Situ Hybridization (FISH), TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay, and Microarray Analysis.

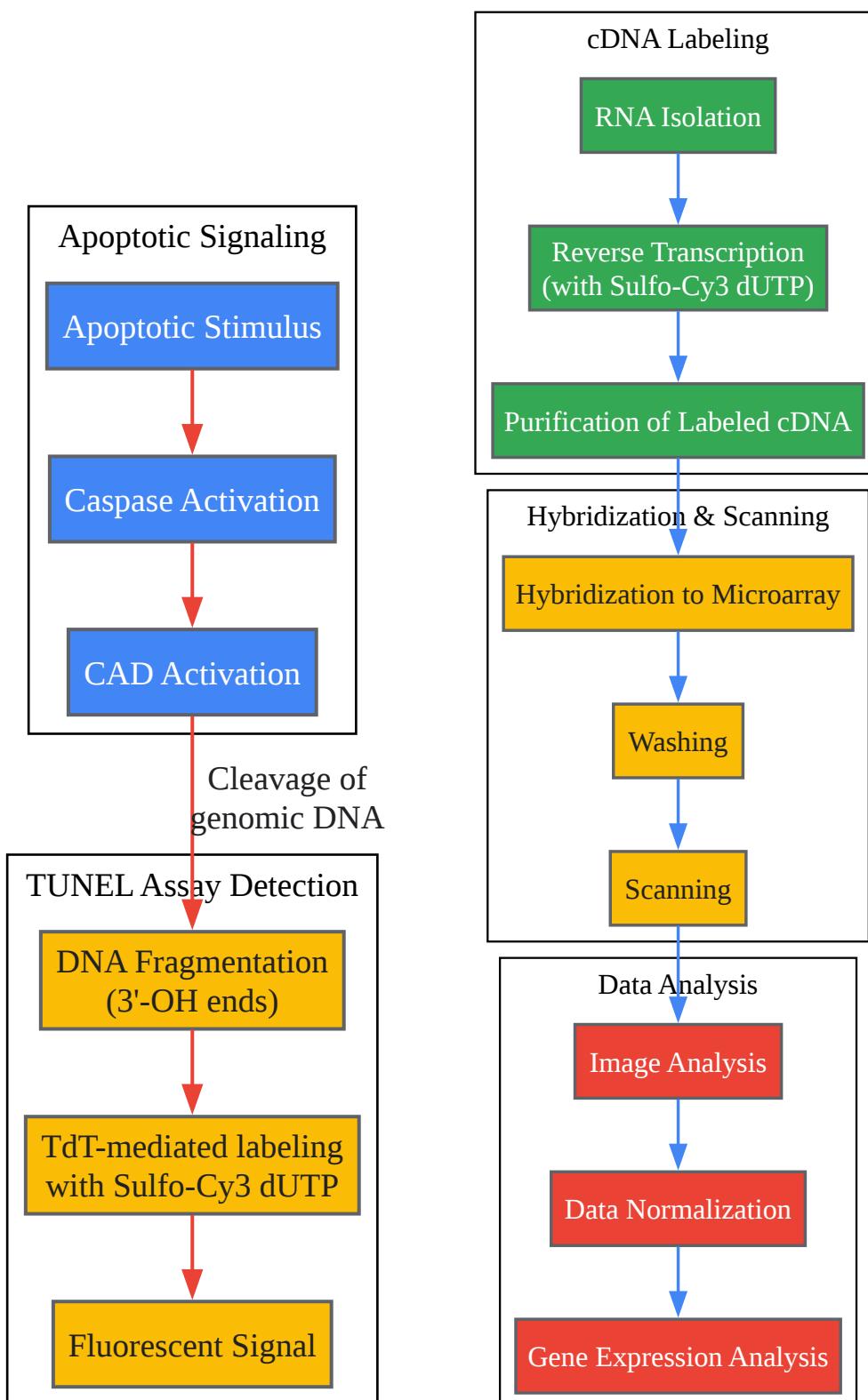
Fluorescence In Situ Hybridization (FISH)

FISH is a cytogenetic technique used to detect and localize specific DNA sequences on chromosomes. **Sulfo-Cy3 dUTP** can be used to generate fluorescently labeled DNA probes for this purpose.

Experimental Protocol: Probe Labeling and FISH

Probe Labeling by Nick Translation:


- Prepare the Nick Translation Reaction Mix:
 - 1 µg of probe DNA
 - 5 µL of 10x Nick Translation Buffer
 - 5 µL of 10x dNTP mix (dATP, dCTP, dGTP)
 - 1 µL of 1 mM **Sulfo-Cy3 dUTP**
 - 1 µL of DNase I (1 U/µL)
 - 1 µL of DNA Polymerase I (10 U/µL)
 - Nuclease-free water to a final volume of 50 µL
- Incubate the reaction at 15°C for 1-2 hours.
- Stop the reaction by adding 5 µL of 0.5 M EDTA.
- Purify the labeled probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.


Cell Preparation and Hybridization:

- Prepare slides with fixed cells or tissue sections.
- Pre-treat the slides with RNase A and pepsin to improve probe accessibility.
- Dehydrate the slides through an ethanol series (70%, 85%, 100%) and air dry.

- Denature the cellular DNA by incubating the slides in 70% formamide/2x SSC at 70-75°C for 2-5 minutes.
- Denature the labeled probe by heating at 70-75°C for 5-10 minutes and then placing it on ice.
- Apply the denatured probe to the denatured cellular DNA on the slide, cover with a coverslip, and seal.
- Hybridize overnight at 37°C in a humidified chamber.
- Wash the slides to remove the unbound probe.
- Counterstain the nuclei with DAPI.
- Mount with an anti-fade mounting medium and visualize using a fluorescence microscope.

Experimental Workflow: FISH

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Sulfo-Cy3 Labeled dUTPs: A Comprehensive Technical Guide for Advanced Cellular Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555755#key-features-and-benefits-of-sulfo-cy3-labeled-dutps\]](https://www.benchchem.com/product/b15555755#key-features-and-benefits-of-sulfo-cy3-labeled-dutps)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com